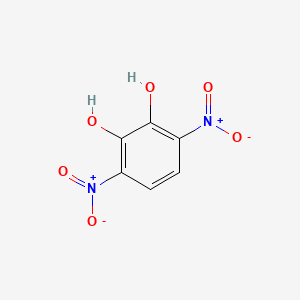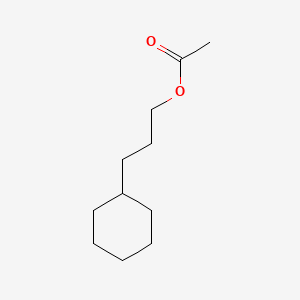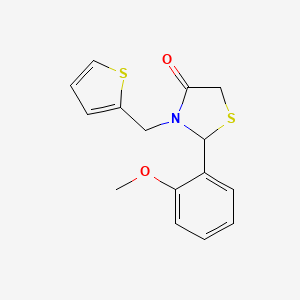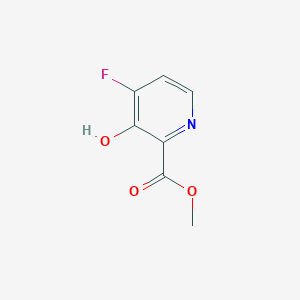
1,2-Benzenediol, 3,6-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3,6-dinitro- is an organic compound with the molecular formula C6H4N2O6 It is a derivative of 1,2-benzenediol (catechol) where two nitro groups are substituted at the 3 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 3,6-dinitro- can be synthesized through a multi-step process. One common method involves the nitration of 1,2-benzenediol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective nitration at the 3 and 6 positions .
Industrial Production Methods: Industrial production of 1,2-benzenediol, 3,6-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenediol, 3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like acyl chlorides and alkyl halides are commonly used
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted catechols
Scientific Research Applications
1,2-Benzenediol, 3,6-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacteria.
Medicine: Potential use in developing pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-benzenediol, 3,6-dinitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and other biological effects .
Comparison with Similar Compounds
1,2-Benzenediol (Catechol): The parent compound with hydroxyl groups at the 1 and 2 positions.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups at the 1 and 3 positions.
1,4-Benzenediol (Hydroquinone): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 1,2-Benzenediol, 3,6-dinitro- is unique due to the presence of nitro groups at the 3 and 6 positions, which impart distinct chemical reactivity and biological activity compared to its isomers and other derivatives .
Properties
CAS No. |
53816-91-4 |
|---|---|
Molecular Formula |
C6H4N2O6 |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
3,6-dinitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4N2O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H |
InChI Key |
WQVRLADNOSJVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)



![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)




![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)

